5-Ethyl-1h-indole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1h-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The ethyl group can be introduced via alkylation reactions, and the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, and the processes are scaled up using continuous flow reactors and other industrial equipment .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used for introducing the carbonyl chloride group.
Thionyl Chloride: Another reagent for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Scientific Research Applications
5-Ethyl-1h-indole-2-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds with potential anticancer, antiviral, and antimicrobial properties
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Used in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1h-indole-2-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1h-indole-2-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1h-indole-2-carbonyl chloride: Similar structure with a phenyl group instead of an ethyl group.
5-Chloro-1h-indole-2-carbonyl chloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
5-Ethyl-1h-indole-2-carbonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or phenyl analogs .
Properties
CAS No. |
832699-10-2 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |
InChI Key |
RLKBFPGQFQJVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.